molecular formula C13H12N2O B8381389 N-Phenyl-3-methylpyridine-2-carboxamide

N-Phenyl-3-methylpyridine-2-carboxamide

Cat. No.: B8381389
M. Wt: 212.25 g/mol
InChI Key: VFVFEJXRKHBYDC-UHFFFAOYSA-N
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Description

N-Phenyl-3-methylpyridine-2-carboxamide is a chemical compound built on a picolinamide core structure, where a 3-methylpyridine ring is linked to an N-phenyl group via a carboxamide bridge. This specific molecular architecture, featuring the pyridine-2-carboxamide (picolinamide) scaffold, is of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on this scaffold are frequently investigated for their potential to modulate protein-protein interactions and serve as building blocks for small molecule therapeutics . The core pyridine-2-carboxamide structure is a key pharmacophore in various bioactive molecules. For instance, structurally related N-phenyl-pyridine-2-carboxamide derivatives are being explored in immune-oncology research for their potential to act as modulators of the PD-1/PD-L1 protein interaction pathway, a prominent target in cancer immunotherapy . Furthermore, the pyrazine and pyridine carboxamide class of compounds, which share the critical -CONH- bridge, has demonstrated a range of valuable biological activities in scientific studies. These activities include antimycobacterial properties against strains like Mycobacterium tuberculosis , antibacterial effects against extensively drug-resistant (XDR) pathogens , and the ability to act as abiotic elicitors to enhance the production of valuable secondary metabolites like flavonoids in plant cell cultures . The presence of the carboxamide group is crucial, as it can facilitate binding to biological targets through the formation of hydrogen bonds . Researchers value this compound for designing and synthesizing novel analogs to study structure-activity relationships (SAR). It is supplied as a solid research chemical and is intended for laboratory research purposes only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions, referring to the material safety data sheet (MSDS) prior to use.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-methyl-N-phenylpyridine-2-carboxamide

InChI

InChI=1S/C13H12N2O/c1-10-6-5-9-14-12(10)13(16)15-11-7-3-2-4-8-11/h2-9H,1H3,(H,15,16)

InChI Key

VFVFEJXRKHBYDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares key structural and physicochemical features of N-Phenyl-3-methylpyridine-2-carboxamide with similar pyridinecarboxamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound 3-methyl (pyridine), N-phenyl (carboxamide) ~212.24 Pyridine, carboxamide Moderate lipophilicity, planar structure
4-[...]-N-methylpyridine-2-carboxamide () 4-chloro-3-(trifluoromethyl)phenyl, fluorophenoxy ~465.83 Trifluoromethyl, chloro, fluoro Anticancer activity (solid tumors)
PF-01247324 () 5-(2,3,5-trichlorophenyl), N-methyl ~317.60 Trichlorophenyl, methylamide Kinase inhibition potential
6-chloro-N-[...]-pyridine-3-carboxamide () Thiazolyl, cyclohexylamino, chloro ~538.04 Thiazole, cyclohexylamine Multi-target kinase modulation
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide () Methylsulfanyl, dimethylamide ~196.27 Sulfur-containing, dimethylamide Enhanced solubility

Key Observations :

  • Electron-Withdrawing Groups : Compounds with trifluoromethyl () or trichlorophenyl () substituents exhibit higher molecular weights and increased lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Solubility Modifiers : Methylsulfanyl and dimethylamide groups () enhance aqueous solubility, critical for oral bioavailability .

Pharmacological Activity

  • Anticancer Applications : The 4-chloro-3-(trifluoromethyl)phenyl derivative () demonstrates efficacy against solid tumors and leukemias, attributed to its ability to inhibit hyperproliferative signaling pathways . In contrast, this compound lacks direct evidence of antitumor activity in the provided data.
  • Kinase Inhibition : PF-01247324 () and the thiazole-containing analog () are designed for kinase modulation, with trichlorophenyl and thiazole groups contributing to ATP-binding pocket interactions .
  • Synthetic Intermediates : Bromo-substituted analogs () serve as intermediates for Suzuki coupling, enabling diversification of the pyridine core .

Structural Limitations and Advantages

  • Steric Hindrance : The 3-methyl group in this compound may restrict binding to deep hydrophobic pockets, unlike bulkier analogs (e.g., ) .
  • Electronic Effects : The electron-donating methyl group could reduce electrophilicity compared to trifluoromethyl-containing derivatives, impacting reactivity in biological systems .

Preparation Methods

Synthesis of 3-Methylpicolinic Acid Acyl Chloride

3-Methylpicolinic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) under reflux. Catalytic dimethylformamide (DMF) accelerates the reaction. For example:

  • Procedure : 3-Methylpicolinic acid (10 g, 73 mmol) is stirred with SOCl₂ (15 mL) and DMF (0.1 mL) at 70°C for 3 hr. Excess SOCl₂ is removed under vacuum to yield the acyl chloride as a yellow oil.

Coupling with Aniline

The acyl chloride is reacted with aniline in the presence of a base (e.g., triethylamine, pyridine) to neutralize HCl.

  • Typical Conditions : Acyl chloride (73 mmol) is added dropwise to aniline (80 mmol) and triethylamine (100 mmol) in DCM at 0°C. The mixture is stirred at 25°C for 12 hr, washed with 1N HCl and brine, and purified via recrystallization (ethyl acetate/hexane).

  • Yield : 68–85%.

Direct Coupling Using Carbodiimide Reagents

To avoid handling reactive acyl chlorides, carbodiimide-based coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed.

Protocol with DCC/DMAP

  • Steps : 3-Methylpicolinic acid (1 eq), aniline (1.2 eq), DCC (1.5 eq), and DMAP (0.1 eq) are stirred in DCM at 25°C for 24 hr. The dicyclohexylurea byproduct is filtered, and the crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

  • Yield : 70–78%.

Microwave-Assisted Coupling

Microwave irradiation reduces reaction times:

  • Conditions : 3-Methylpicolinic acid, aniline, EDC, and HOBt (hydroxybenzotriazole) in DMF are irradiated at 100°C for 20 min.

  • Yield : 82% (vs. 68% under conventional heating).

Palladium-Catalyzed Suzuki-Miyaura Coupling

For derivatives with substituted phenyl groups, Suzuki coupling introduces aryl groups post-amide formation.

Bromination of Pyridine Core

  • Bromination : 3-Methylpyridine-2-carboxamide is brominated at the 5-position using N-bromosuccinimide (NBS) in CCl₄ under light.

  • Intermediate : 5-Bromo-3-methylpyridine-2-carboxamide (yield: 89%).

Suzuki Coupling with Phenylboronic Acid

  • Conditions : 5-Bromo intermediate (1 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) in dioxane/water (4:1) at 90°C for 12 hr.

  • Yield : 75–80%.

One-Pot Tandem Reactions

Recent advances utilize tandem reactions to streamline synthesis.

Reductive Amination and Amidation

  • Procedure : 3-Methylpicolinic acid is converted to its methyl ester, followed by reductive amination with nitrobenzene (using H₂/Pd-C) and in situ amidation.

  • Yield : 65% (over three steps).

Comparison of Methods

MethodAdvantagesLimitationsYield Range
Acyl Chloride RouteHigh yield, scalableRequires SOCl₂ handling68–85%
Carbodiimide CouplingAvoids acyl chloridesColumn chromatography needed70–82%
Suzuki CouplingEnables aryl diversityMulti-step, costly catalysts75–80%
Tandem ReactionsStreamlined processOptimization challenges~65%

Critical Reaction Parameters

  • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency.

  • Temperature : Acyl chloride formation requires >70°C, while coupling proceeds at 25°C.

  • Purification : Recrystallization (ethyl acetate/hexane) or silica gel chromatography are standard.

Case Study: Optimization of Amidation

A patent highlights the role of base selection in minimizing side products:

  • Triethylamine vs. Pyridine : Triethylamine gave 85% purity vs. 72% for pyridine due to better HCl scavenging.

  • Solvent Screening : Ethyl acetate outperformed THF in reducing dimerization.

Emerging Techniques

  • Photocatalytic Amidation : Visible-light-driven protocols using Ru(bpy)₃²⁺ reduce reaction times to 2 hr.

  • Flow Chemistry : Continuous-flow systems achieve 90% yield in 30 min by enhancing mixing and heat transfer .

Q & A

Q. What are the standard synthetic methodologies for preparing N-Phenyl-3-methylpyridine-2-carboxamide, and how can purity be optimized?

The synthesis typically involves coupling 3-methylpyridine-2-carboxylic acid with aniline derivatives. A common approach uses coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond under mild conditions (room temperature, 12–24 hours). Post-reaction purification via recrystallization or column chromatography is critical to achieve >95% purity. For structural validation, 1H/13C NMR and high-resolution mass spectrometry (HRMS) are employed to confirm the absence of unreacted starting materials or side products .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

A multi-technique approach is recommended:

  • NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing aromatic protons in pyridine and phenyl rings).
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • X-ray crystallography : Resolves 3D molecular geometry and crystallinity (using programs like SHELXL for refinement) .
Technique Purpose Key Parameters
1H NMRConfirm connectivity of aromatic/amide protonsChemical shifts (δ 7–8 ppm for pyridine)
HRMSValidate molecular formulaMass error < 5 ppm
X-ray diffractionDetermine crystal packingR-factor < 0.05

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Contradictions often arise from assay variability or off-target effects. To mitigate:

  • Use orthogonal assays (e.g., in vitro enzyme inhibition + cell-based viability tests).
  • Perform dose-response curves to validate EC50/IC50 consistency.
  • Apply molecular docking to assess binding mode reproducibility across derivatives (e.g., using SMILES/InChIKey for computational modeling) .

Q. What strategies optimize the reaction yield of this compound under scale-up conditions?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if introducing substituents.
  • Temperature control : Maintain ≤60°C to prevent decarboxylation of the pyridine-carboxylic acid precursor .

Q. How does the pyridine ring’s electronic environment influence the compound’s reactivity in medicinal chemistry applications?

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution at the 2- or 4-positions. Substituents like methyl groups (at C3) enhance steric hindrance, directing reactions to specific sites. Computational studies (e.g., DFT calculations ) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Common issues include polymorphism and twinning. Solutions:

  • Use SHELXD for phase problem resolution in twinned crystals.
  • Optimize solvent systems (e.g., slow evaporation of ethanol/water mixtures).
  • Employ Hirshfeld surface analysis to identify weak interactions (e.g., C-H···π) stabilizing the lattice .

Methodological Considerations

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Introduce substituents at the phenyl (e.g., halogens) or pyridine (e.g., methoxy) rings.
  • Bioisosteric replacement : Replace the amide with sulfonamide or urea groups to assess potency changes.
  • Pharmacokinetic profiling : Measure logP and solubility to correlate structural changes with bioavailability .

Q. What computational tools are recommended for predicting the biological targets of this compound?

  • Molecular docking : AutoDock Vina or Glide for target screening (PDB IDs: kinase/integrin structures).
  • QSAR models : Train datasets using PubChem bioassay data (AID 504339) .
  • ADMET prediction : SwissADME for permeability and cytochrome P450 interactions .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Use fume hoods and PPE (gloves, lab coats) due to acute toxicity risks (Category 4 for oral/dermal exposure).
  • Store in airtight containers away from light to prevent degradation.
  • Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .

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